molecular formula C20H20N6O B10930846 1,6-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930846
M. Wt: 360.4 g/mol
InChI Key: NHXGRPDSVWDNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazole and pyridine rings followed by their fusion. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of 1,6-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1,6-dimethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13-5-4-6-15(9-13)12-26-8-7-18(24-26)23-20(27)16-10-14(2)22-19-17(16)11-21-25(19)3/h4-11H,12H2,1-3H3,(H,23,24,27)

InChI Key

NHXGRPDSVWDNOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=C4C=NN(C4=NC(=C3)C)C

Origin of Product

United States

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